Methyl 7-bromobenzo[b]thiophene-5-carboxylate
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Overview
Description
Methyl 7-bromobenzo[b]thiophene-5-carboxylate is a chemical compound belonging to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate ester group at the 5th position on the benzothiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromobenzo[b]thiophene-5-carboxylate typically involves the bromination of benzo[b]thiophene followed by esterification. One common method includes the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting brominated product is then subjected to esterification using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromobenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate ester hydrolysis.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl 7-bromobenzo[b]thiophene-5-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 7-bromobenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group allow the compound to form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also enables it to participate in redox processes and influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-chlorobenzo[b]thiophene-5-carboxylate
- Methyl 7-fluorobenzo[b]thiophene-5-carboxylate
- Methyl 7-iodobenzo[b]thiophene-5-carboxylate
Uniqueness
Methyl 7-bromobenzo[b]thiophene-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C10H7BrO2S |
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Molecular Weight |
271.13 g/mol |
IUPAC Name |
methyl 7-bromo-1-benzothiophene-5-carboxylate |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h2-5H,1H3 |
InChI Key |
MOAQIJIGBAGUNH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CS2)Br |
Origin of Product |
United States |
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